N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14765706
Molecular Formula: C19H15BrFN3O3
Molecular Weight: 432.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrFN3O3 |
|---|---|
| Molecular Weight | 432.2 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H15BrFN3O3/c1-27-14-6-7-15(16(21)10-14)17-8-9-19(26)24(23-17)11-18(25)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,25) |
| Standard InChI Key | LFUUMQMVDJPNHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)F |
Introduction
Synthesis
The synthesis of N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A general synthetic approach may include:
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Formation of the Pyridazinone Core:
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Starting from hydrazine derivatives and diketones, the pyridazinone ring is constructed via cyclization reactions.
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Substitution on the Pyridazinone Ring:
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The fluorinated methoxyphenyl group is introduced using nucleophilic substitution or coupling reactions.
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Amide Bond Formation:
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The bromophenyl group is linked to the pyridazinone core through an acetamide bond using acylation reactions.
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Purification:
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The compound is purified using recrystallization or chromatographic techniques.
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Potential Applications
3.1 Medicinal Chemistry
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The compound's structural features suggest potential activity as an antimicrobial or anticancer agent due to:
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The presence of the pyridazinone ring, which is known for bioactivity.
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Substituents like bromophenyl and fluorinated phenyl groups that enhance binding affinity to biological targets.
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3.2 Molecular Docking Studies
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Computational studies can predict interactions with enzymes or receptors, such as kinases or bacterial proteins, making it a candidate for drug discovery.
3.3 Structure-Activity Relationship (SAR)
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Modifications to the substituents (e.g., replacing bromine or altering the fluorinated phenyl group) could optimize pharmacological properties.
Research Findings
While specific data on this exact compound is limited, related derivatives have shown promising results in various studies:
Table 2: Related Compounds and Activities
| Compound | Activity | Reference |
|---|---|---|
| N-(4-bromophenyl)thiazol-2-yl derivatives | Antimicrobial, anticancer | |
| Pyridazinone-based molecules | Anti-inflammatory, antihypertensive |
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